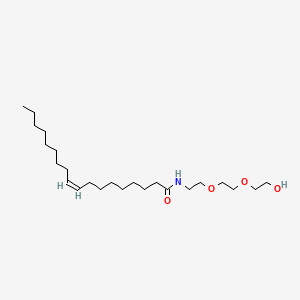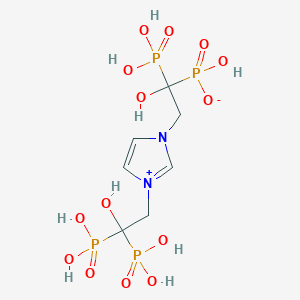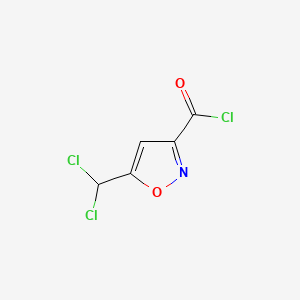
Charantin (1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Charantin is a compound that consists of a 1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside. It is primarily found in the bitter melon plant (Momordica charantia) and is known for its potential medicinal properties, particularly in the management of diabetes. The compound has garnered significant interest due to its ability to lower blood glucose levels and its potential anti-inflammatory and anticancer properties.
Mechanism of Action
Target of Action
Charantin, a steroidal glycoside found in Momordica charantia (bitter melon), primarily targets the receptor for advanced glycation endproducts (RAGE) in bovine aortic endothelial cells . This receptor plays a crucial role in the pro-angiogenic effects of Momordica charantia extracts .
Mode of Action
Charantin interacts with RAGE, stimulating the proliferation, migration, and tube formation of bovine aortic endothelial cells . This interaction also leads to an increase in the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, a key angiogenic signaling cytoplasmic protein . The interaction of charantin with RAGE helps to overcome the anti-angiogenic effects of high concentrations of bovine serum albumin-derived AGEs (BSA-AGEs) .
Biochemical Pathways
Charantin influences several biochemical pathways. It suppresses MAPKs and NF-κβ in pancreatic cells, promotes glucose and fatty acids catabolism, stimulates fatty acids absorption, induces insulin production, ameliorates insulin resistance, activates the AMPK pathway, and inhibits glucose metabolism enzymes such as fructose-1,6-bisphosphate and glucose-6-phosphatase .
Result of Action
The interaction of charantin with its targets leads to various molecular and cellular effects. It stimulates cell proliferation and migration, promotes tube formation, and increases the phosphorylation of ERK1/2 . In addition, it has been shown to promote the occurrence of cells’ G2/M block and apoptosis, as evidenced by an increased ratio of cells in the sub-G1 phase .
Biochemical Analysis
Biochemical Properties
Charantin is a typical cucurbitane-type triterpenoid in Momordica charantia and is a potential substance with antidiabetic properties . It interacts with various enzymes, proteins, and other biomolecules in the body, particularly those involved in glucose metabolism .
Cellular Effects
Charantin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate proliferation, migration, and tube formation of bovine aortic endothelial cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Charantin exerts its effects at the molecular level through several mechanisms. It is known to interact with the receptor for advanced glycation endproducts (RAGE), which plays a crucial role in its pro-angiogenic effects . It also influences gene expression and enzyme activity, contributing to its antidiabetic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Charantin have been observed to change over time. For instance, it has been shown to promote the occurrence of cells’ G2/M block and apoptosis, as evidenced by an increased ratio of cells in the sub-G1 phase
Dosage Effects in Animal Models
The effects of Charantin vary with different dosages in animal models. For instance, in studies involving Sprague Dawley rats, it was found that a dose of 300 mg/kg of bitter melon, which contains Charantin, resulted in a 31.64% lowering of blood glucose level and a 27.35% increase in insulin level
Metabolic Pathways
Charantin is involved in various metabolic pathways, particularly those related to glucose metabolism It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Charantin involves the extraction of its components from the bitter melon plant. The process typically includes the following steps:
Extraction: The bitter melon is dried and powdered, followed by extraction using solvents such as ethanol or methanol.
Isolation: The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the individual components, 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside.
Purification: The isolated compounds are further purified using recrystallization or other purification methods to obtain pure Charantin.
Industrial Production Methods
Industrial production of Charantin involves large-scale extraction and purification processes. The key steps include:
Cultivation: Large-scale cultivation of bitter melon plants.
Harvesting and Drying: Harvesting the fruits at the optimal stage of maturity and drying them to reduce moisture content.
Extraction and Isolation: Using industrial-scale extraction and chromatographic techniques to isolate and purify Charantin.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Charantin undergoes various chemical reactions, including:
Oxidation: Charantin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Charantin into its reduced forms.
Substitution: Substitution reactions can occur at the glucoside moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Charantin, as well as various substituted glucosides.
Scientific Research Applications
Charantin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of novel glucoside derivatives.
Biology: Studied for its effects on cellular processes, including its role in glucose metabolism and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in the management of diabetes, cancer, and inflammatory diseases.
Industry: Used in the development of dietary supplements and functional foods aimed at managing blood glucose levels.
Comparison with Similar Compounds
Charantin is unique due to its dual composition of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside. Similar compounds include:
β-Sitosterol: A plant sterol with cholesterol-lowering properties.
Stigmasterol: Another plant sterol with anti-inflammatory and anticancer properties.
Campesterol: A plant sterol known for its cholesterol-lowering effects.
Charantin stands out due to its combined effects on glucose metabolism, inflammation, and cancer, making it a compound of significant interest in various fields of research.
Properties
CAS No. |
57126-62-2 |
|---|---|
Molecular Formula |
C70H118O12 |
Molecular Weight |
1151.702 |
IUPAC Name |
2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6.C35H58O6/c2*1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3;10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t2*21-,22-,24+,25+,26-,27+,28+,29?,30?,31?,32?,33?,34+,35-/m11/s1 |
InChI Key |
LDASQDTWGMPHCX-UXDSRDRISA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)



![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
